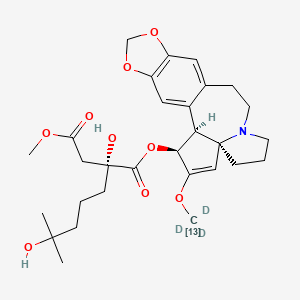
Homoharringtonine-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Homoharringtonine-13C,d3 is a labeled derivative of homoharringtonine, a natural plant alkaloid derived from the Cephalotaxus species. Homoharringtonine has been widely studied for its potent antitumor properties, particularly in the treatment of hematological malignancies such as chronic myeloid leukemia and acute myeloid leukemia . The labeled compound, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of homoharringtonine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of homoharringtonine involves multiple steps, including the extraction of the natural product from Cephalotaxus species and subsequent chemical modifications. The labeled version, Homoharringtonine-13C,d3, is synthesized by incorporating isotopically labeled carbon (13C) and deuterium (d3) atoms into the homoharringtonine molecule. This process typically involves:
Extraction: Homoharringtonine is extracted from the dry leaves of Cephalotaxus fortunei.
Chemical Synthesis: The incorporation of isotopic labels is achieved through a series of chemical reactions, including oxidative furan opening, transannular Mannich reactions, and Noyori reduction reactions.
Industrial Production Methods
Industrial production of homoharringtonine and its labeled derivatives involves large-scale extraction from Cephalotaxus plants, followed by chemical synthesis to incorporate isotopic labels. The process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Homoharringtonine-13C,d3 undergoes various chemical reactions, including:
Oxidation: Conversion to 4′-demethylation homoharringtonine by oxidation in liver microsomes.
Reduction: Noyori reduction reactions are used in the synthesis process.
Substitution: Incorporation of isotopic labels involves substitution reactions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: For oxidative furan opening.
Reducing agents: For Noyori reduction reactions.
Solvents: Chloroform, ethanol, and methanol are commonly used.
Major Products Formed
The major products formed from the reactions of this compound include various labeled intermediates and the final labeled compound, which is used for pharmacokinetic studies .
科学研究应用
Homoharringtonine-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of homoharringtonine.
Biology: Employed in research to understand the biological pathways and interactions of homoharringtonine in cells.
作用机制
Homoharringtonine-13C,d3 exerts its effects by inhibiting protein synthesis. It binds to the A-site cleft in the large ribosomal subunit, affecting chain elongation and preventing protein synthesis . This mechanism is crucial in its antitumor activity, particularly in the treatment of hematological malignancies. The molecular targets and pathways involved include the inhibition of the initial elongation step of protein synthesis, which disrupts the growth and proliferation of cancer cells .
相似化合物的比较
Homoharringtonine-13C,d3 is compared with other similar compounds such as:
Harringtonine: Similar in structure but lacks the isotopic labels.
Isoharringtonine: Another derivative with slight structural differences.
Deoxyharringtonine: Lacks certain functional groups present in homoharringtonine.
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with the unlabeled compounds .
属性
分子式 |
C29H39NO9 |
|---|---|
分子量 |
549.6 g/mol |
IUPAC 名称 |
4-O-methyl 1-O-[(2S,3S,6R)-4-(trideuterio(113C)methoxy)-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate |
InChI |
InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24-,25-,28+,29-/m1/s1/i3+1D3 |
InChI 键 |
HYFHYPWGAURHIV-UASUQEDRSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])OC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1OC(=O)[C@@](CCCC(C)(C)O)(CC(=O)OC)O)OCO5 |
规范 SMILES |
CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-2-[(E)-(2-oxooxolan-3-ylidene)methoxy]-2H-furan-5-one](/img/structure/B13446236.png)
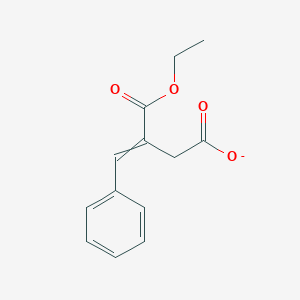
![N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride](/img/structure/B13446244.png)
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13446250.png)
![(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13446253.png)

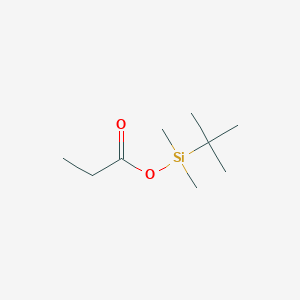
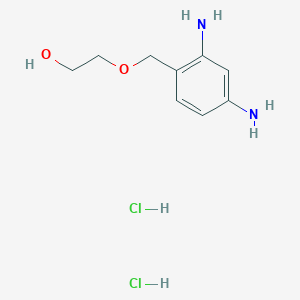
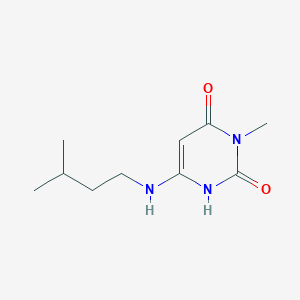
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid](/img/structure/B13446291.png)
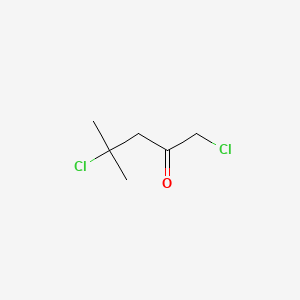
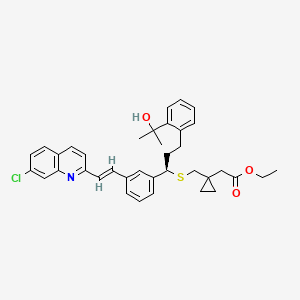

![2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13446324.png)
